1-N-(4-fluorophenyl)benzene-1,2-diamine
CAS No.: 7187-12-4
Cat. No.: VC4334718
Molecular Formula: C12H11FN2
Molecular Weight: 202.232
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7187-12-4 |
---|---|
Molecular Formula | C12H11FN2 |
Molecular Weight | 202.232 |
IUPAC Name | 2-N-(4-fluorophenyl)benzene-1,2-diamine |
Standard InChI | InChI=1S/C12H11FN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 |
Standard InChI Key | KPJIGTRNAZHTEZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-N-(4-fluorophenyl)benzene-1,2-diamine, reflects its benzenediamine core substituted with a 4-fluorophenyl group at the N1 position. Its molecular formula is C₁₂H₁₀FN₂, with a molecular weight of 201.22 g/mol. The fluorine atom at the para position induces electron-withdrawing effects, reducing electron density at the aromatic ring and enhancing stability toward electrophilic substitution .
Electronic and Steric Characteristics
The fluorine substituent’s electronegativity (χ = 3.98) polarizes the C–F bond, creating a dipole moment that influences intermolecular interactions. This polarization enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) while maintaining moderate solubility in ethanol . Steric effects are minimal due to fluorine’s small atomic radius (0.64 Å), allowing unhindered access to the amine groups for condensation or coordination reactions .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₂H₁₀FN₂ |
Molecular Weight (g/mol) | 201.22 |
Melting Point | 94–98°C (decomposition) |
Solubility in DMSO | >50 mg/mL |
pKa (amine groups) | ~4.5–5.5 (estimated) |
Synthetic Methodologies
Microwave-Assisted Synthesis
A scalable route involves microwave irradiation of 4-fluoro-2-nitroaniline and aniline derivatives in DMSO with potassium hydroxide (KOH). This method reduces reaction times from 16 hours to under 3 hours while achieving a 79% yield . Key steps include:
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Reagent Mixing: Combine 4-fluoro-2-nitroaniline (1.32 mL, 12.5 mmol) with aniline (10 mmol) in DMSO (10 mL) and KOH (50 mmol).
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Microwave Irradiation: Heat at 180°C under controlled pressure.
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Workup: Extract with dichloromethane (DCM), wash with 1N HCl and water, and purify via flash chromatography .
Catalytic Hydrogenation
Alternative methods employ hydrogenation of nitro precursors using Raney nickel or iron powder. For example, reducing N-(4-fluorophenyl)-2-nitrobenzenamine with iron powder in ethanol and ammonium chloride achieves a 93% yield . Industrial-scale production utilizes automated hydrogenation systems with pressures up to 1.0 MPa to enhance efficiency .
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) reveals distinct signals for aromatic protons and amine groups:
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Amine protons: δ 3.52 (s, 2H, –NH₂) and δ 3.48 (s, 2H, –NH–) .
¹³C NMR confirms the fluorophenyl linkage with a quaternary carbon at δ 162.1 ppm (C–F) .
Pharmaceutical and Industrial Applications
Antileishmanial and Antiplasmodial Agents
Derivatives of 1-N-(4-fluorophenyl)benzene-1,2-diamine exhibit potent activity against Leishmania donovani and Plasmodium falciparum. The fluorine atom enhances membrane permeability, enabling target engagement with parasitic enzymes like dihydroorotate dehydrogenase (DHODH) .
Coordination Chemistry
The compound forms stable Schiff base complexes with transition metals such as Cu(II). These complexes demonstrate photocatalytic activity in degrading methyl red (MR) and rhodamine B (RhB), achieving >90% degradation under UV light .
Table 2: Applications of 1-N-(4-Fluorophenyl)benzene-1,2-diamine Derivatives
Comparative Analysis with Structural Analogues
Chlorophenyl vs. Fluorophenyl Derivatives
Replacing fluorine with chlorine in the para position increases molecular weight (218.68 g/mol vs. 201.22 g/mol) and polarizability, improving reactivity in electrophilic substitutions but reducing solubility in polar solvents .
Electronic Effects on Reactivity
Fluorine’s electron-withdrawing nature deactivates the aromatic ring, slowing nitration and sulfonation reactions compared to unsubstituted benzenediamines. Conversely, chloro and nitro substituents accelerate these reactions due to resonance effects .
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